molecular formula C26H26N2O2S B297844 3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one

3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one

Cat. No.: B297844
M. Wt: 430.6 g/mol
InChI Key: LXYQEMYXQSEUKH-DNKROPNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique structural features that make it an interesting target for research and development.

Scientific Research Applications

3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The compound has also shown promising results in the treatment of various diseases such as diabetes, Alzheimer's, and Parkinson's. Moreover, it has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and regulation of gene expression. The compound has also been reported to interact with various molecular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. The compound has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been shown to regulate glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of 3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one for lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and relatively easy to synthesize. However, the limitations of this compound include its poor solubility in aqueous solutions, which may hinder its use in certain experimental setups. Moreover, the compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the structure-activity relationship (SAR) of the compound to identify more potent and selective analogs. Moreover, the compound's potential as a therapeutic agent for various diseases warrants further investigation. Finally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves the condensation reaction between 2-propoxy-1-naphthaldehyde and 4-methylphenylhydrazine in the presence of ethyl acetoacetate and ammonium acetate. The reaction is carried out under reflux conditions in ethanol for several hours, followed by purification using column chromatography. The yield of the product is around 60-70%.

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

(5E)-3-ethyl-2-(4-methylphenyl)imino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N2O2S/c1-4-16-30-23-15-12-19-8-6-7-9-21(19)22(23)17-24-25(29)28(5-2)26(31-24)27-20-13-10-18(3)11-14-20/h6-15,17H,4-5,16H2,1-3H3/b24-17+,27-26?

InChI Key

LXYQEMYXQSEUKH-DNKROPNVSA-N

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)C)S3)CC

SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C)S3)CC

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C)S3)CC

Origin of Product

United States

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